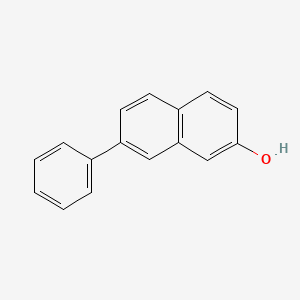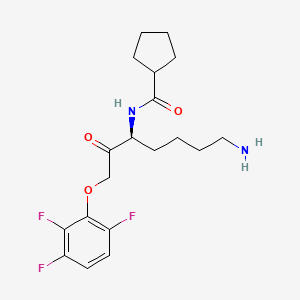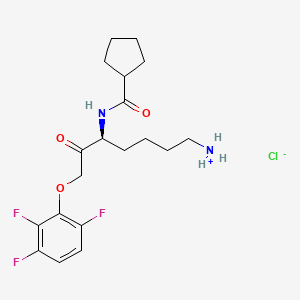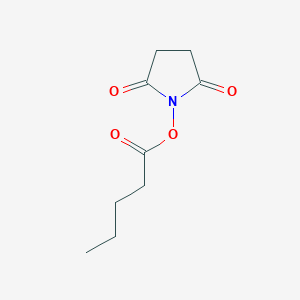
2,5-Dioxopyrrolidin-1-yl pentanoate
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl pentanoate” is a chemical compound with the CAS Number: 103750-03-4 . It has a molecular weight of 294.26 . The IUPAC name of this compound is 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,5-Dioxopyrrolidin-1-yl pentanoate” is 1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2,5-Dioxopyrrolidin-1-yl pentanoate” are not available, a related compound, “2,5-Dioxopyrrolidin-1-yl (phenyl)Acetamides”, showed broad-spectrum activity in animal seizure models .Physical And Chemical Properties Analysis
“2,5-Dioxopyrrolidin-1-yl pentanoate” is a powder with a melting point of 135-137 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2,5-Dioxopyrrolidin-1-yl pentanoate and its derivatives have shown significant antifungal properties. Research has isolated novel compounds from plants like Datura metel L. that demonstrate in vitro activity against various fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. These findings suggest potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Anticonvulsant Properties
Some derivatives of 2,5-Dioxopyrrolidin-1-yl pentanoate have been studied for their anticonvulsant properties. These derivatives, acting as hybrid molecules combining fragments of known antiepileptic drugs, have shown efficacy in preclinical seizure models. This research indicates a potential for these compounds in the development of new treatments for epilepsy (Kamiński et al., 2015).
Enhancing Monoclonal Antibody Production
In the field of biotechnology, specifically in monoclonal antibody production, certain derivatives of 2,5-Dioxopyrrolidin-1-yl pentanoate have been identified to improve cell-specific antibody production in Chinese hamster ovary cells. This compound suppressed cell growth while increasing cell-specific glucose uptake rate and intracellular ATP during antibody production (Aki et al., 2021).
Electrochemical Applications
In electrochemistry, the oxidative transformation of derivatives of 2,5-Dioxopyrrolidin-1-yl pentanoate has been studied. For example, anodic oxidation of certain derivatives in specific conditions has led to the formation of distinct compounds, demonstrating the potential of these derivatives inchemical synthesis and electrochemical applications (Ogibin et al., 1999).
Cancer Treatment and Drug Delivery
Compounds derived from 2,5-Dioxopyrrolidin-1-yl pentanoate have shown potential in cancer treatment, particularly in overcoming multidrug resistance in cancer cells. Redox-responsive core-cross-linked micellar nanocarriers developed using these compounds have been effective in delivering drugs to both drug-sensitive and drug-resistant cancer cell lines, highlighting their potential in chemotherapy (Maiti et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of 2,5-Dioxopyrrolidin-1-yl pentanoate have been investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown effective inhibition properties, which can be significant in industrial applications like preventing corrosion in metal structures and machinery (Mrani et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The compound “2,5-Dioxopyrrolidin-1-yl pentanoate” and its related compounds have potential applications in the medical field. For instance, a related compound showed promising anticonvulsant properties and was effective in pain models . This makes it an interesting candidate for further preclinical development .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIANXPAARUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

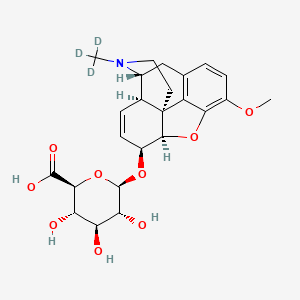
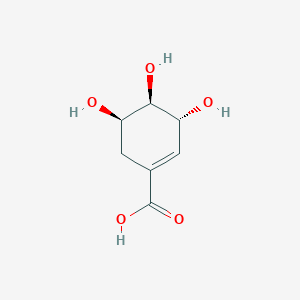
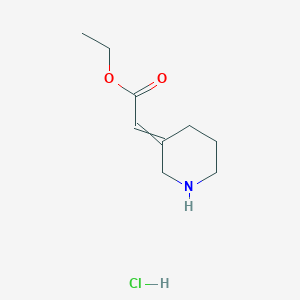



![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)

